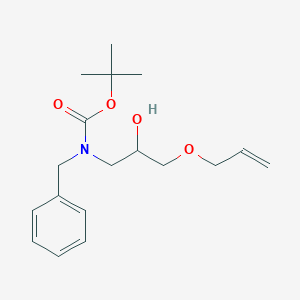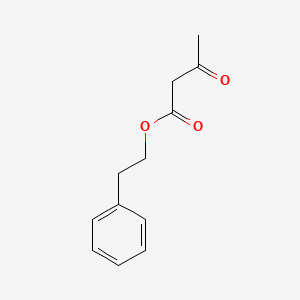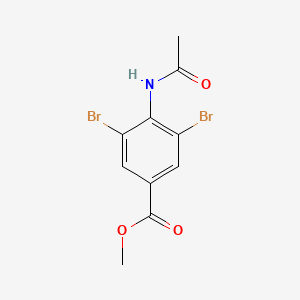
3-Bromcampher
Descripción general
Descripción
Its chemical formula is C10H15BrO, and it has a molecular weight of 231.13 g/mol . This compound is known for its unique structure, which includes a bicyclic framework with a bromine atom attached to the camphor skeleton. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
3-Bromcampher can be synthesized through several methods. One common method involves the bromination of camphor using a mixture of potassium bromide (KBr) and potassium bromate (KBrO3) in the presence of an acid . Another method uses hydrogen bromide (HBr) and sodium bromide (NaBr) with hydrogen peroxide (H2O2) or oxone as the oxidant . These methods are considered environmentally friendly as they avoid the use of elemental bromine, which produces hydrobromic acid as a byproduct .
Análisis De Reacciones Químicas
3-Bromcampher undergoes various chemical reactions, including:
Substitution Reactions: It can react with phenylhydrazine to form hydrazones.
Oxidation Reactions: It can be oxidized to camphorquinone using dimethyl sulfoxide (DMSO) and sodium carbonate in the presence of tetrabutyl ammonium iodide.
Reduction Reactions: It can be reduced to camphor using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
3-Bromcampher has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromcampher involves its interaction with molecular targets and pathways. For example, it can undergo photodynamic dissociation, where it absorbs light and breaks down into smaller fragments . This property makes it useful in studies involving photochemistry and photophysics.
Comparación Con Compuestos Similares
3-Bromcampher can be compared with other similar compounds, such as:
Camphor: The parent compound, which lacks the bromine atom.
Camphorquinone: An oxidized derivative of camphor.
2-Bornanone: Another brominated derivative with a different substitution pattern.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
3-bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(11)7(6)12/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNRSUZDLRDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2=O)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dimethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B8140165.png)




![(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one](/img/structure/B8140205.png)






